Butyl morpholin-4-ylphosphonate
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Overview
Description
Butyl morpholin-4-ylphosphonate is an organophosphorus compound that features a morpholine ring bonded to a phosphonate group with a butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl morpholin-4-ylphosphonate typically involves the reaction of morpholine with a phosphonate ester. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction conditions often require heating and the presence of a base to facilitate the formation of the phosphonate bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl morpholin-4-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
Butyl morpholin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl morpholin-4-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine-4-phosphonate and morpholine-4-carboxylate share structural similarities.
Phosphonate esters: Compounds such as dimethyl phosphonate and diethyl phosphonate have similar chemical properties
Uniqueness
Butyl morpholin-4-ylphosphonate is unique due to the combination of the morpholine ring and the phosphonate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
666846-05-5 |
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Molecular Formula |
C8H17NO4P- |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
butoxy(morpholin-4-yl)phosphinate |
InChI |
InChI=1S/C8H18NO4P/c1-2-3-6-13-14(10,11)9-4-7-12-8-5-9/h2-8H2,1H3,(H,10,11)/p-1 |
InChI Key |
LOWFKXBNLRGLSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)(N1CCOCC1)[O-] |
Origin of Product |
United States |
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